L-Homocystine
CAS No.: 626-72-2
Cat. No.: VC21542399
Molecular Formula: C8H16N2O4S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 626-72-2 |
---|---|
Molecular Formula | C8H16N2O4S2 |
Molecular Weight | 268.4 g/mol |
IUPAC Name | 2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |
Standard InChI | InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1 |
Standard InChI Key | ZTVZLYBCZNMWCF-ZBHICJROSA-N |
Isomeric SMILES | C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N |
SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Canonical SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Melting Point | 300 °C |
Property | Value |
---|---|
Molecular Formula | C₈H₁₆N₂O₄S₂ |
Molecular Weight | 268.4 g/mol |
Structure | Disulfide compound |
IUPAC Name | L-homocysteine (1->1')-disulfide compound with L-homocysteine |
Stereochemistry | Both stereocenters have L configuration |
PubChem CID | 6991970 |
L-Homocystine is formed through the oxidation of L-homocysteine, an essential intermediate in methionine metabolism. Under physiological conditions, L-homocysteine readily oxidizes to form L-homocystine in the presence of oxygen, particularly at neutral to alkaline pH values .
Biochemical Mechanisms and Interactions
Interaction with Metallothionein
L-Homocystine and its reduced form L-homocysteine interact with various proteins in vivo through the formation of mixed-disulfide conjugates. One significant interaction occurs with metallothionein, a ubiquitous intracellular zinc-chaperone and superoxide anion radical scavenger with an extremely rich cysteine content . The research evidence demonstrates that L-homocysteine targets intracellular metallothionein by forming mixed-disulfide conjugates, leading to homocysteinylated-metallothionein which suffers significant loss of function .
Using zinc-Sepharose chromatography, studies have shown that L-homocysteine impairs the zinc-binding capacity of metallothionein even in the presence of reduced glutathione . This interaction induces a dose-dependent increase in intracellular free zinc in zinquin-loaded human aortic endothelial cells within 30 minutes, followed by the appearance of early growth response protein-1 within 60 minutes .
Oxidative Mechanisms and Redox Effects
L-Homocystine plays a significant role in cellular redox regulation. Research has demonstrated that intracellular reactive oxygen species dramatically increase 6 hours after L-homocysteine treatment . In vitro studies confirm that L-homocysteine is a potent inhibitor of the superoxide anion radical scavenging ability of metallothionein .
The enzymatic oxidation of homocysteine produces multiple products, including alpha-keto-gamma-mercaptobutyrate, and the mono and diketo analogs of homocystine . In biochemical pathways, L-homocysteine and its alpha-keto acid analog function as substrates for various enzymes including glutamate dehydrogenase and kidney glutamine transaminase .
Biological Target/System | Effect of L-Homocystine/L-Homocysteine |
---|---|
Metallothionein | Forms mixed-disulfide conjugates, impairing zinc-binding capacity |
Intracellular zinc | Induces dose-dependent increase within 30 minutes |
Reactive oxygen species | Dramatically increases 6 hours after treatment |
Endothelial cells | Increases lipid peroxidation |
Vascular smooth muscle cells | No effect on lipid peroxidation |
Endothelial nitric oxide synthase | Promotes oxidative stress via eNOS-dependent mechanism |
Production Methods
The production of homocystine has been described in various scientific and patent literature. One established method involves the oxidation of the disodium salt of homocysteine under specific conditions . The process is characterized by injecting molecular oxygen into an aqueous solution of the disodium salt of homocysteine having a concentration between 0.8 and 1.2 moles per liter and an initial pH between 7.0 and 8.0 .
This oxidation reaction requires the presence of catalytic amounts of heavy metal ions that can exist in multiple valence states. The reaction proceeds until no further pH increase is observed, at which point the pH is adjusted to approximately 5.3 while stirring . Under these precise reaction conditions, homocystine can be obtained in yields exceeding 80% .
The starting materials for this synthesis can be produced by demethylation of methionine using sodium in liquid ammonia, followed by evaporation of the ammonia and dissolution of the residue in water . This method has industrial relevance as homocystine has applications as an additive in animal feed production .
Clinical Significance
Homocystine levels in the body are clinically significant as elevated concentrations have been associated with various pathological conditions. Homocysteine accumulates in certain inborn errors of sulfur amino acid metabolism , and hyperhomocysteinemia has been linked to atherothrombotic cardiovascular disease, proposed to result at least partly from increased vascular oxidative stress .
The disruption of zinc and redox homeostasis by L-homocystine represents a novel mechanism that may contribute to the pathophysiology of hyperhomocysteinemia-associated disorders . The interaction between homocystine and metallothionein, leading to impaired zinc binding and reduced antioxidant capacity, provides a mechanistic link between elevated homocystine levels and cellular dysfunction .
Furthermore, the ability of L-homocystine to promote oxidative stress specifically in endothelial cells helps explain the vascular manifestations commonly observed in conditions characterized by elevated homocysteine levels . This cell type-specific effect may account for the predominant vascular pathology associated with hyperhomocysteinemia.
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